molecular formula C10H7NO5 B13309664 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- CAS No. 88184-85-4

2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-

Katalognummer: B13309664
CAS-Nummer: 88184-85-4
Molekulargewicht: 221.17 g/mol
InChI-Schlüssel: KPUDEBDVRHIZLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- is a chemical compound belonging to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- typically involves the nitration of 6-methoxy-2H-1-benzopyran-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Reduction: 6-methoxy-3-amino-2H-1-benzopyran-2-one.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

    Oxidation: 6-methoxy-3-nitrobenzaldehyde or 6-methoxy-3-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Wirkmechanismus

The mechanism of action of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can enhance the compound’s binding affinity to its targets, thereby modulating its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-1-Benzopyran-2-one, 6-methyl-: Similar structure but with a methyl group instead of a methoxy group.

    2H-1-Benzopyran-2-one, 7-methoxy-: Methoxy group at the 7th position instead of the 6th.

    2H-1-Benzopyran-2-one, 6-(β-D-glucopyranosyloxy)-7-methoxy-: Contains a glucopyranosyloxy group in addition to the methoxy group.

Uniqueness

2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

88184-85-4

Molekularformel

C10H7NO5

Molekulargewicht

221.17 g/mol

IUPAC-Name

6-methoxy-3-nitrochromen-2-one

InChI

InChI=1S/C10H7NO5/c1-15-7-2-3-9-6(4-7)5-8(11(13)14)10(12)16-9/h2-5H,1H3

InChI-Schlüssel

KPUDEBDVRHIZLR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.